molecular formula C8H6N2O5 B13721737 6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime

6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime

Cat. No.: B13721737
M. Wt: 210.14 g/mol
InChI Key: QSUKJRNTONMMNX-OQFOIZHKSA-N
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Description

6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime is a chemical compound with the molecular formula C8H6N2O5 and a molecular weight of 210.14 g/mol . This compound is characterized by the presence of a nitro group, a benzodioxole ring, and an oxime functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime involves its interaction with molecular targets such as enzymes and proteins. The nitro group and oxime functional group play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. Specific pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime can be compared with similar compounds such as:

  • 2,2-Dimethyl-5-nitro-1,3-benzodioxole
  • 1,3-Benzodioxole-5-carbaldehyde (4-nitro-2-(trifluoromethyl)phenyl)hydrazone
  • 1,3-Benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone

These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the oxime group in this compound makes it unique and influences its chemical behavior and applications .

Properties

Molecular Formula

C8H6N2O5

Molecular Weight

210.14 g/mol

IUPAC Name

(NZ)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C8H6N2O5/c11-9-3-5-1-7-8(15-4-14-7)2-6(5)10(12)13/h1-3,11H,4H2/b9-3-

InChI Key

QSUKJRNTONMMNX-OQFOIZHKSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N\O)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NO)[N+](=O)[O-]

Origin of Product

United States

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